(Z)-N'-hydroxy-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide
CAS No.:
Cat. No.: VC15735196
Molecular Formula: C8H11F3N4O
Molecular Weight: 236.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11F3N4O |
|---|---|
| Molecular Weight | 236.19 g/mol |
| IUPAC Name | N'-hydroxy-3-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]propanimidamide |
| Standard InChI | InChI=1S/C8H11F3N4O/c1-5-4-6(8(9,10)11)15(13-5)3-2-7(12)14-16/h4,16H,2-3H2,1H3,(H2,12,14) |
| Standard InChI Key | RXGAQYRYYXYFDA-UHFFFAOYSA-N |
| Isomeric SMILES | CC1=NN(C(=C1)C(F)(F)F)CC/C(=N\O)/N |
| Canonical SMILES | CC1=NN(C(=C1)C(F)(F)F)CCC(=NO)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound belongs to the amidine class, featuring a pyrazole ring substituted at the 1-position with a propanimidamide chain and at the 3- and 5-positions with methyl and trifluoromethyl groups, respectively. The (Z)-configuration refers to the spatial arrangement around the imine double bond in the propanimidamide moiety, which distinguishes it from the (E)-isomer . Key structural attributes include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₃F₃N₄O | |
| Molecular Weight | 250.22 g/mol | |
| Canonical SMILES | CC1=CC(=NN1CC(C)C(=NO)N)C(F)(F)F | |
| InChI Key | WJSFIUBTHPIDCP-UHFFFAOYSA-N |
The pyrazole ring contributes aromatic stability, while the trifluoromethyl group enhances lipophilicity and metabolic resistance, traits valuable in drug design .
Isomerism and Stereochemical Implications
The (Z)-isomer’s configuration places the hydroxylamine (-N-OH) and pyrazole groups on the same side of the imine double bond, potentially influencing hydrogen-bonding interactions and molecular packing. Computational studies of analogous amidines suggest that (Z)-isomers exhibit 15–20% higher dipole moments than their (E)-counterparts, which may enhance solubility in polar solvents .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of (Z)-N'-hydroxy-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide involves multi-step transformations:
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Pyrazole Core Formation:
3-Methyl-5-(trifluoromethyl)-1H-pyrazole is synthesized via cyclocondensation of hydrazine with 1,1,1-trifluoro-4-methoxypent-3-en-2-one, achieving yields >85% under microwave-assisted conditions . -
Propanimidamide Side Chain Introduction:
A palladium-catalyzed hydrogenation of O-acetyl-protected amino-oximes (e.g., 3-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]propanenitrile oxime) selectively produces the (Z)-amidine configuration. The use of 4-HO-TEMPO as a mediator suppresses over-reduction, maintaining >90% stereoselectivity . -
Purification:
Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) resolves (Z)- and (E)-isomers, with the (Z)-form eluting earlier due to reduced hydrophobicity .
Challenges in Isomer Control
Direct reduction of unprotected amino-oximes often leads to isomer mixtures . Acylation of the oxime hydroxyl group prior to hydrogenation mitigates this issue, favoring the (Z)-configuration through steric hindrance effects.
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: 2.3 mg/mL at pH 7.4 (25°C), increasing to 8.9 mg/mL under acidic conditions (pH 2.0) .
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Thermal Stability: Decomposes at 218°C (DSC), with no melting transition observed below 200°C .
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Photostability: Stable under UV light (λ = 254 nm) for 48 hours, attributable to the electron-withdrawing trifluoromethyl group .
Spectroscopic Characterization
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IR (KBr): ν = 1675 cm⁻¹ (C=N stretch), 1280 cm⁻¹ (C-F stretch) .
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 3.95 (q, J = 6.8 Hz, 2H, CH₂), 2.45 (s, 3H, CH₃) .
Future Research Directions
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Stereoselective Synthesis Optimization: Developing non-palladium catalysts (e.g., iron-based) to reduce costs and improve sustainability .
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In Vivo Efficacy Studies: Evaluating pharmacokinetics and tissue distribution in murine models.
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Computational Docking Studies: Mapping interactions with LP-PLA₂ and bacterial ribosomes to guide structural modifications.
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